molecular formula C7H13Cl2N2O3P B195324 4-Ketocyclophosphamide CAS No. 27046-19-1

4-Ketocyclophosphamide

Cat. No. B195324
CAS RN: 27046-19-1
M. Wt: 275.07 g/mol
InChI Key: VBMZHOCORXMDJU-UHFFFAOYSA-N
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Description

4-Ketocyclophosphamide is a nitrogen mustard and a minor metabolite of Cyclophosphamide . It is a white solid with a molecular formula of C7H13Cl2N2O3P .


Synthesis Analysis

The synthesis of 4-Ketocyclophosphamide involves the enzymatic hydroxylation of Cyclophosphamide using the unspecific peroxygenase from Marasmius rotula (Mro UPO) in a simple reaction design . Depending on the conditions used, the primary liver metabolite 4-OH-CPA, its tautomer aldophosphamide (APA), and the overoxidized product 4-ketocyclophosphamide (4-keto-CPA) could be obtained .


Molecular Structure Analysis

The molecular structure of 4-Ketocyclophosphamide is characterized by a molecular weight of 275.069 Da and a monoisotopic mass of 274.004089 Da . The structure includes a nitrogen mustard group .


Chemical Reactions Analysis

The chemical reactions involving 4-Ketocyclophosphamide are complex. It is formed as an overoxidized product in the enzymatic hydroxylation of Cyclophosphamide . In the liver, Cyclophosphamide is converted into the primary metabolite 4-hydroxycyclophosphamide (4-OH-CPA), which then non-enzymatically generates bioactive metabolites, including 4-Ketocyclophosphamide .


Physical And Chemical Properties Analysis

4-Ketocyclophosphamide is a white solid . Its physical and chemical properties are characterized by a molecular weight of 275.069 Da and a monoisotopic mass of 274.004089 Da .

Scientific Research Applications

Metabolic Studies

The metabolism of 4-Ketocyclophosphamide, a metabolite of cyclophosphamide, has been studied in humans and animals. In human studies, the plasma levels of parent drug and urinary output of 4-Ketocyclophosphamide were analyzed, revealing insights into the metabolic processing of cyclophosphamide and its enantiomers (Jarman et al., 1979). Similarly, studies in rats using isolated rat hepatocytes highlighted the primary oxidative metabolism and subsequent conversion pathways of cyclophosphamide, including the formation of 4-Ketocyclophosphamide (Bates et al., 1981).

Toxicological Studies

The teratogenicity of 4-Ketocyclophosphamide, along with other cyclophosphamide metabolites, has been examined. Research on rat embryos cultured in vitro showed that 4-Ketocyclophosphamide, while not as impactful as other metabolites, still produced some malformed embryos, indicating its potential teratogenic effects (Mirkes et al., 1981).

Analytical Methodology

The development of analytical procedures for the quantification of 4-Ketocyclophosphamide in human urine has been critical for understanding exposure levels, especially in healthcare workers handling antineoplastic drugs. Such procedures help in monitoring exposure and understanding the pharmacokinetics of cyclophosphamide and its metabolites (B'hymer & Cheever, 2010).

Pharmacokinetic and Pharmacodynamic Studies

Investigations into the pharmacokinetics and pharmacodynamics of cyclophosphamide have involved the study of its metabolites, including 4-Ketocyclophosphamide. These studies provide valuable insights into the drug's metabolism and its implications for therapeutic efficacy and toxicity (Struck et al., 1971).

Ovotoxicity Studies

Research has also explored the ovotoxic effects of cyclophosphamide metabolites, including 4-Ketocyclophosphamide, on cultured mouse ovaries. This line of research is crucial for understanding the impact of these metabolites on reproductive health (Desmeules & Devine, 2006).

properties

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMZHOCORXMDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(=O)(NC1=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031077
Record name 4-Ketocyclophosphamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ketocyclophosphamide

CAS RN

27046-19-1
Record name 4-Ketocyclophosphamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27046-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Ketocyclophosphamide
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Record name 4-Ketocyclophosphamide
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Record name 4-Ketocyclophosphamide
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Record name 4-KETOCYCLOPHOSPHAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676
Citations
EA De Bruijn, AT Van Oosterom… - Biomedical & …, 1987 - Wiley Online Library
… Subsequent metabolism results in 4-ketocyclophosphamide (4-kCPA), chloroacetaldehyde, carboxyphosphamide (CPE), phosphoramide mustard (PM), acrolein, hydracrylic …
Number of citations: 12 onlinelibrary.wiley.com
JM Manson, CC Smith - Teratology, 1977 - Wiley Online Library
… Limb buds exposed to 4-ketocyclophosphamide under … Limbs exposed to 10 pg/ml of 4-ketocyclophosphamide … The results obtained in this study with 4ketocyclophosphamide are not …
Number of citations: 51 onlinelibrary.wiley.com
C B'Hymer, KL Cheever - Journal of chromatographic science, 2010 - academic.oup.com
ticle template Page 1 An accurate and precise analysis procedure is presented for the detection and quantification of cyclophosphamide (CP), 4ketocyclophosphamide (4-keto-CP), a …
Number of citations: 10 academic.oup.com
RE Mirkes, AG Fantel, JC Greenaway… - Toxicology and applied …, 1981 - Elsevier
… Although 4-ketocyclophosphamide exhibits only minor … the equimolar dose of 4-ketocyclophosphamide had no effect on … embryos suggests that 4ketocyclophosphamide may be mildly …
Number of citations: 87 www.sciencedirect.com
D Kasel, A Jetter, S Harlfinger… - … in mass spectrometry, 2004 - Wiley Online Library
… DCL-CP) by side-chain oxidation mediated by CYP3A4.3,5 In turn, 4-OHCP and AldoCP are detoxified by oxidation to carboxyphosphamide (CarboxyCP) and 4-ketocyclophosphamide …
PJ Cox, PB Farmer, M Jarman - Biochemical Pharmacology, 1975 - Elsevier
… 4-Methylcyciophosphamide cannot form metabolites analogous to 4-ketocyclophosphamide and carboxyphosphamide, the relatively non-toxic metabolites of cyclophosp~~mide. The …
Number of citations: 36 www.sciencedirect.com
LW Anderson, TL Chen, OM Colvin, LB Grochow… - Clinical cancer research …, 1996 - AACR
Using a recently developed gas chromatography and mass spectrometry method to determine whole-blood cyclophosphamide (CP) and 4-hydroxycyclophosphamide/…
Number of citations: 68 aacrjournals.org
SM Ludeman, VL Boyd, JB Regan… - Journal of medicinal …, 1986 - ACS Publications
Phenyl ketone phosphorodiamidates [C6H5C (0) CH2CH20P (0) NHR1NR2R3*] were synthesized in conjunction with an ongoing investigationinto theeffects of substituents on the …
Number of citations: 64 pubs.acs.org
M Thomson, M Colvin - Cancer Research, 1974 - AACR
… Two major metabolites, 2-carboxyethyl N, /V-bis(2-chloroethyl)phosphorodiamidate and 4-ketocyclophosphamide (5, 11), have been isolated but do not exhibit significant cytotoxic …
Number of citations: 22 aacrjournals.org
S Ren, TF Kalhorn, GB McDonald… - Clinical …, 1998 - Wiley Online Library
… 4-Hydroperoxycyclophosphamide, 4-ketocyclophosphamide, and tetradeuteurocarboxyethylphosphoramide mustard were prepared in our laboratory according to published methods.‘4 …
Number of citations: 94 ascpt.onlinelibrary.wiley.com

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